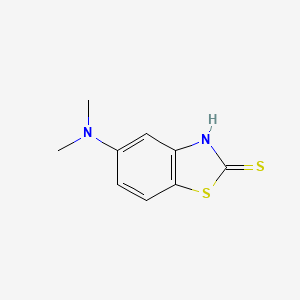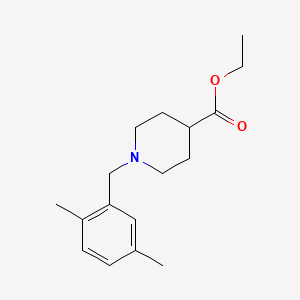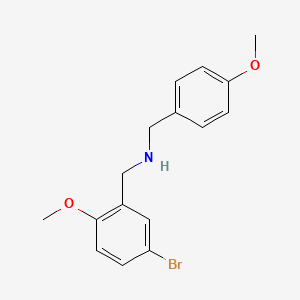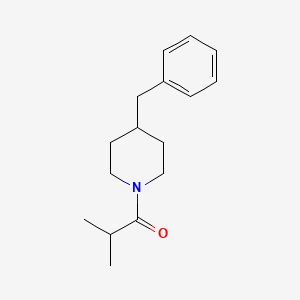
5-(dimethylamino)-1,3-benzothiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(dimethylamino)-1,3-benzothiazole-2-thiol, commonly known as DABT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DABT is a yellowish powder that is soluble in organic solvents and has a molecular weight of 208.32 g/mol.
Wirkmechanismus
The mechanism of action of DABT is not fully understood. However, studies have shown that DABT can induce apoptosis in cancer cells by activating the mitochondrial pathway. DABT has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
DABT has been shown to have several biochemical and physiological effects. In cancer cells, DABT induces apoptosis by activating the mitochondrial pathway. DABT has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, DABT has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DABT in lab experiments is its low toxicity. DABT has been shown to have low toxicity in both in vitro and in vivo studies. Another advantage of using DABT is its stability in organic solvents, which makes it suitable for use in various applications. However, one limitation of using DABT is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of DABT. One area of research is the development of DABT-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of DABT as an antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of DABT and its potential applications in medicine.
Synthesemethoden
The synthesis of DABT involves the reaction of 2-mercaptobenzothiazole with dimethylamine in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of DABT obtained from this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
DABT has been extensively studied for its potential applications in various fields. In medicine, DABT has shown promising results as an anticancer agent. Studies have shown that DABT can induce apoptosis in cancer cells by activating the mitochondrial pathway. DABT has also been investigated for its potential use as an antimicrobial agent. Studies have shown that DABT has antibacterial activity against both gram-positive and gram-negative bacteria. In addition, DABT has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-(dimethylamino)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-11(2)6-3-4-8-7(5-6)10-9(12)13-8/h3-5H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNIVPAGSZPGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)SC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,5S*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5640095.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5640101.png)
![2-(pyridin-3-ylmethyl)-9-(2-pyrrolidin-1-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640102.png)

![6,7-dimethoxy-2-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5640114.png)
![methyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5640122.png)
![2-[4-(2-fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5640136.png)
![2-[(2,5-dimethylbenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640157.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5640159.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5640167.png)

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5640180.png)
![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)